

# A Comparative Literature Review of Ceftazidime-avibactam's Antimicrobial Efficacy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isobac*

Cat. No.: *B12300594*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of ceftazidime-avibactam (CZA) against other alternatives, supported by experimental data from various studies. Ceftazidime-avibactam, a combination of a third-generation cephalosporin and a novel non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, has demonstrated potent *in vitro* activity against a broad range of Gram-negative bacteria, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of *Pseudomonas aeruginosa* and *Enterobacteriales*.<sup>[1]</sup>

## Comparative Antimicrobial Susceptibility

The addition of avibactam to ceftazidime restores its activity against many bacteria that produce  $\beta$ -lactamases, which are enzymes that can inactivate many common antibiotics.<sup>[2][3]</sup> This combination is effective against bacteria producing Ambler class A, C, and some D  $\beta$ -lactamases.<sup>[4]</sup>

## Minimum Inhibitory Concentration (MIC) Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC data for ceftazidime-avibactam and comparator agents against various Gram-negative pathogens.

Table 1: Comparative MICs of Ceftazidime-Avibactam and Other Agents against *Pseudomonas aeruginosa*

| Antimicrobial Agent     | MIC <sub>50</sub> (mg/L) | MIC <sub>90</sub> (mg/L) | % Susceptible       |
|-------------------------|--------------------------|--------------------------|---------------------|
| Ceftazidime-avibactam   | 4                        | 8                        | 90.4% - 92.2%[5][6] |
| Ceftazidime             | 8                        | >32                      | 74.3%               |
| Meropenem               | 2                        | 16                       | -                   |
| Piperacillin-tazobactam | 16                       | >128                     | 78.6%               |
| Amikacin                | 8                        | 16                       | 89.2%               |
| Colistin                | 1                        | 2                        | 99.9%               |

Data compiled from multiple surveillance studies.[5][6] MIC<sub>50</sub> and MIC<sub>90</sub> represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Comparative MICs of Ceftazidime-Avibactam and Other Agents against Enterobacterales

| Antimicrobial Agent     | MIC <sub>50</sub> (mg/L) | MIC <sub>90</sub> (mg/L) | % Susceptible                     |
|-------------------------|--------------------------|--------------------------|-----------------------------------|
| Ceftazidime-avibactam   | 0.25                     | 0.5                      | 96.1% - 97.9% <a href="#">[5]</a> |
| Ceftazidime             | 0.5                      | >32                      | 69.5%                             |
| Meropenem               | ≤0.06                    | 0.12                     | ≥96.1%                            |
| Piperacillin-tazobactam | 2                        | 16                       | -                                 |
| Amikacin                | 4                        | 16                       | ≥96.1%                            |
| Colistin                | ≤0.5                     | 1                        | ≥96.1%                            |
| Tigecycline             | 0.5                      | 1                        | 99.8%                             |

Data compiled from a surveillance program in several European countries.[\[5\]](#)

## Zone of Inhibition Data

The disk diffusion method is a qualitative test where the diameter of the zone of inhibition around an antibiotic disk is measured to determine an organism's susceptibility.

Table 3: Zone of Inhibition Diameters for Ceftazidime-Avibactam against Enterobacterales and *P. aeruginosa*

| Organism             | Disk Content (μg) | Susceptible Zone Diameter (mm) | Resistant Zone Diameter (mm) |
|----------------------|-------------------|--------------------------------|------------------------------|
| Enterobacterales     | 30/20             | ≥21                            | ≤20                          |
| <i>P. aeruginosa</i> | 30/20             | ≥21                            | ≤20                          |

Interpretive criteria as per the Clinical and Laboratory Standards Institute (CLSI).[\[7\]](#)[\[8\]](#)

## Time-Kill Kinetics

Time-kill assays measure the rate of bacterial killing by an antimicrobial agent over time.

Studies have shown that ceftazidime-avibactam exhibits time-dependent bactericidal activity.[2]

[3] Against Enterobacteriaceae, a significant decrease of  $\geq 3\text{-log}_{10}$  in CFU/ml is often observed within 6 hours.[2][3] For *P. aeruginosa*, a  $2\text{-log}_{10}$  reduction in CFU/ml has been noted at 6 hours for some isolates.[2][3] However, regrowth of some isolates has been observed at 24 hours in time-kill assays.[2][3]

In studies with extensively drug-resistant (XDR) *P. aeruginosa*, ceftazidime-avibactam monotherapy was bactericidal in 100% of susceptible isolates. For ceftazidime-avibactam-resistant isolates, combination therapies with agents like colistin, amikacin, or aztreonam have shown synergistic or additive effects, leading to a greater reduction in bacterial load compared to monotherapy.[9]

## Mechanism of Action

Ceftazidime, a cephalosporin, inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs).[10][11] Avibactam is a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor that protects ceftazidime from degradation by a wide range of  $\beta$ -lactamases, including class A, C, and some D enzymes.[10][11] Integrated metabolomic and transcriptomic analyses have revealed that ceftazidime-avibactam not only disrupts the final steps of peptidoglycan biosynthesis but also affects the earlier cytoplasmic stages of cell wall synthesis and central carbon metabolism.[10][12][13]



[Click to download full resolution via product page](#)

Mechanism of action of ceftazidime-avibactam.

## Experimental Protocols

## Minimum Inhibitory Concentration (MIC) Testing

The broth microdilution method is a standardized technique for determining MICs.

- Preparation of Inoculum: A standardized suspension of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microdilution plate.
- Preparation of Antimicrobial Dilutions: Serial twofold dilutions of ceftazidime-avibactam (with a fixed concentration of 4 mg/L of avibactam) and comparator agents are prepared in cation-adjusted Mueller-Hinton broth.
- Inoculation and Incubation: Each well of a 96-well microtiter plate is inoculated with the bacterial suspension. The plates are incubated at 35°C for 16-20 hours in ambient air.
- Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.



[Click to download full resolution via product page](#)

Workflow for MIC determination by broth microdilution.

## Disk Diffusion Susceptibility Testing

The Kirby-Bauer disk diffusion method provides a qualitative assessment of antimicrobial susceptibility.

- Preparation of Inoculum: A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard.
- Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate.
- Application of Disks: Paper disks impregnated with a specific concentration of ceftazidime-avibactam (e.g., 30/20  $\mu$ g) are placed on the surface of the agar.
- Incubation: The plate is incubated at 35°C for 16-24 hours.
- Measurement and Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized breakpoints.[\[14\]](#)

## Time-Kill Assay

This assay provides a dynamic view of antimicrobial activity.

- Preparation: A standardized bacterial suspension is prepared in a suitable broth medium.
- Antimicrobial Addition: Ceftazidime-avibactam is added at a predetermined concentration (often a multiple of the MIC). A growth control with no antibiotic is also included.
- Sampling and Plating: Aliquots are removed from the cultures at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours). Serial dilutions of these aliquots are plated onto agar plates.
- Incubation and Colony Counting: The plates are incubated, and the number of colony-forming units (CFU) is counted.
- Data Analysis: The  $\log_{10}$  CFU/mL is plotted against time to visualize the rate of bacterial killing. Bactericidal activity is typically defined as a  $\geq 3$ - $\log_{10}$  reduction in the initial inoculum.

[Click to download full resolution via product page](#)

Workflow for a time-kill assay.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Review of Ceftazidime-Avibactam for the Treatment of Infections Caused by *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bactericidal Activity, Absence of Serum Effect, and Time-Kill Kinetics of Ceftazidime-Avibactam against  $\beta$ -Lactamase-Producing Enterobacteriaceae and *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bactericidal activity, absence of serum effect, and time-kill kinetics of ceftazidime-avibactam against  $\beta$ -lactamase-producing Enterobacteriaceae and *Pseudomonas aeruginosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Antimicrobial activity of ceftazidime-avibactam and comparators against *Pseudomonas aeruginosa* and Enterobacteriales collected in Croatia, Czech Republic, Hungary, Poland, Latvia and Lithuania: ATLAS Surveillance Program, 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Ceftazidime-Avibactam 30/20- $\mu$ g Disk, Etest versus Broth Microdilution Results When Tested against Enterobacteriales Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2068. Evaluation of Ceftazidime-Avibactam Disks from Different Commercial Manufacturers for Susceptibility Testing against Meropenem Nonsusceptible Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccess.uoc.edu [openaccess.uoc.edu]
- 10. Integrated Transcriptomic and Metabolomic Mapping Reveals the Mechanism of Action of Ceftazidime/Avibactam against Pan-Drug-Resistant *Klebsiella pneumoniae* - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Verification of Ceftazidime-Avibactam and Ceftolozane-Tazobactam Susceptibility Testing Methods against Carbapenem-Resistant Enterobacteriaceae and *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Literature Review of Ceftazidime-avibactam's Antimicrobial Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12300594#literature-review-of-isobac-s-antimicrobial-efficacy>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)